2',3,4-Trihydroxychalcone
CAS No.: 6272-43-1
Cat. No.: VC21347434
Molecular Formula: C15H12O4
Molecular Weight: 256.25 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 6272-43-1 |
---|---|
Molecular Formula | C15H12O4 |
Molecular Weight | 256.25 g/mol |
IUPAC Name | (Z)-3-(3,4-dihydroxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
Standard InChI | InChI=1S/C15H12O4/c16-12-4-2-1-3-11(12)13(17)7-5-10-6-8-14(18)15(19)9-10/h1-9,16,18-19H/b7-5- |
Standard InChI Key | PSYVAIWGYVDYHN-ALCCZGGFSA-N |
Isomeric SMILES | C1=CC=C(C(=C1)C(=O)/C=C\C2=CC(=C(C=C2)O)O)O |
SMILES | C1=CC=C(C(=C1)C(=O)C=CC2=CC(=C(C=C2)O)O)O |
Canonical SMILES | C1=CC=C(C(=C1)C(=O)C=CC2=CC(=C(C=C2)O)O)O |
Chemical Structure and Properties
Molecular Information
2',3,4-Trihydroxychalcone is characterized by its specific hydroxylation pattern, with hydroxyl groups positioned at the 2' position on one phenyl ring and at the 3 and 4 positions on the other ring. This compound is formally known as (E)-3-(3,4-dihydroxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one according to IUPAC nomenclature . It has a molecular formula of C15H12O4 and a molecular weight of 256.25 g/mol . The structure features a characteristic α,β-unsaturated carbonyl system that is common to all chalcones, with the trans (E) configuration at the double bond.
Identifiers and Nomenclature
Multiple identification systems are used to reference this compound in scientific literature and databases. The table below summarizes the key identifiers:
Identifier Type | Value |
---|---|
PubChem CID | 5709318 |
InChI | InChI=1S/C15H12O4/c16-12-4-2-1-3-11(12)13(17)7-5-10-6-8-14(18)15(19)9-10/h1-9,16,18-19H/b7-5+ |
InChIKey | PSYVAIWGYVDYHN-FNORWQNLSA-N |
SMILES | C1=CC=C(C(=C1)C(=O)/C=C/C2=CC(=C(C=C2)O)O)O |
Table 1: Chemical identifiers for 2',3,4-Trihydroxychalcone
Physical and Chemical Properties
The physical state of 2',3,4-Trihydroxychalcone at standard temperature and pressure is typically a solid powder. As a member of the chalcone family, it possesses a distinctive yellow to orange coloration, which is characteristic of compounds containing the α,β-unsaturated carbonyl chromophore . The compound contains three hydroxyl groups that can participate in hydrogen bonding, affecting its solubility profile and potential for interactions with biological macromolecules.
Classification and Structural Relationships
Chalcone Family
2',3,4-Trihydroxychalcone belongs to the broader class of chalcones, which are open-chain flavonoids characterized by two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. These compounds are widely distributed in the plant kingdom and often serve as precursors for the biosynthesis of other flavonoids .
Related Compounds and Derivatives
The compound is structurally related to several other hydroxylated chalcones but differs in its specific hydroxylation pattern. It is described as "a member of chalcones and a member of catechols" due to the presence of the 3,4-dihydroxy (catechol) moiety on one of its aromatic rings . Importantly, 2',3,4-Trihydroxychalcone serves as "the precursor of 3',4'-dihydroxyaurone," indicating its role in the biosynthetic pathway of other flavonoid compounds .
Distinction from Similar Compounds
It is crucial to distinguish 2',3,4-Trihydroxychalcone from similar-sounding compounds such as 2',3',4'-Trihydroxychalcone and 2,4,4'-Trihydroxychalcone, which have different hydroxylation patterns and potentially different biological activities. The positioning of hydroxyl groups significantly influences the compound's physicochemical properties and biological interactions.
Compound | Hydroxyl Group Positions | Structural Distinction |
---|---|---|
2',3,4-Trihydroxychalcone | 2' (A-ring), 3 and 4 (B-ring) | Contains a catechol moiety on B-ring |
2',3',4'-Trihydroxychalcone | 2', 3', and 4' (all on A-ring) | All hydroxyl groups on the same ring |
2,4,4'-Trihydroxychalcone | 2 and 4 (B-ring), 4' (A-ring) | Different distribution pattern |
Table 2: Comparison of structurally similar trihydroxychalcones
Computed Properties and Predictive Analysis
Collision Cross Section Predictions
Analytical chemistry techniques often utilize collision cross section (CCS) measurements for compound identification and characterization. Predicted CCS values for 2',3,4-Trihydroxychalcone with various adducts have been calculated, providing valuable information for mass spectrometry-based identification:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 257.08083 | 157.4 |
[M+Na]+ | 279.06277 | 170.5 |
[M+NH4]+ | 274.10737 | 163.9 |
[M+K]+ | 295.03671 | 164.8 |
[M-H]- | 255.06627 | 159.4 |
[M+Na-2H]- | 277.04822 | 164.0 |
[M]+ | 256.07300 | 159.7 |
[M]- | 256.07410 | 159.7 |
Table 3: Predicted collision cross sections for 2',3,4-Trihydroxychalcone with various adducts
These values are particularly useful for researchers employing ion mobility spectrometry coupled with mass spectrometry for compound identification and structural characterization.
Research Status and Analytical Considerations
Current Research Landscape
Research specifically focused on 2',3,4-Trihydroxychalcone appears to be limited compared to studies on other chalcone derivatives. The compound was identified and cataloged in chemical databases such as PubChem, with the structure last modified in the database on April 5, 2025 . This suggests continued scientific interest in the compound, though targeted biological studies appear sparse in the available search results.
Analytical Approaches
For researchers interested in studying 2',3,4-Trihydroxychalcone, several analytical approaches can be employed for identification and characterization:
-
Mass spectrometry, particularly when coupled with ion mobility spectrometry, using the predicted collision cross sections provided in Table 3.
-
Nuclear magnetic resonance (NMR) spectroscopy, which would reveal the specific connectivity and configuration of the molecule.
-
High-performance liquid chromatography (HPLC) for separation and quantification of the compound from natural sources or synthetic mixtures.
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Infrared spectroscopy for functional group identification, particularly the hydroxyl and carbonyl groups characteristic of this compound.
Comparison with Other Trihydroxychalcones
While distinct in structure, it is worth noting that related compounds have demonstrated significant biological activities. For instance, 2',3',4'-Trihydroxychalcone has been shown to act as an estrogen receptor alpha coagonist, with potential applications in hormone replacement therapy . Similarly, 2,4,4'-Trihydroxychalcone has demonstrated antioxidant properties and inhibitory effects on digestive enzymes related to obesity .
These findings on structurally related compounds suggest potential directions for future research specifically on 2',3,4-Trihydroxychalcone, which may share some biological activities due to structural similarities while possessing unique properties due to its specific hydroxylation pattern.
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